4-Bromo-1-p-tolyl-1H-pyrazole
Overview
Description
4-Bromo-1-p-tolyl-1H-pyrazole: is a heteroaryl halide and a derivative of pyrazole. It is characterized by the presence of a bromine atom at the fourth position and a p-tolyl group at the first position of the pyrazole ring.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, such as 4-bromo-1-p-tolyl-1h-pyrazole, can act as inhibitors of various enzymes .
Mode of Action
It is known that pyrazole derivatives can interact with their targets, often enzymes, and inhibit their function . The specific interactions and changes resulting from the action of this compound remain to be elucidated.
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways due to their inhibitory effects on different enzymes .
Result of Action
Given its potential inhibitory effects on various enzymes, it could lead to changes in cellular processes regulated by these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-p-tolyl-1H-pyrazole typically involves the bromination of 1-p-tolyl-1H-pyrazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Bromo-1-p-tolyl-1H-pyrazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under mild heating conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol under reflux conditions.
Major Products:
Scientific Research Applications
Chemistry: 4-Bromo-1-p-tolyl-1H-pyrazole is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block in the construction of more complex molecules through coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It is investigated for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: The compound finds applications in the development of agrochemicals and materials science. It is used in the synthesis of novel polymers and as a precursor for functional materials .
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Lacks the p-tolyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
1-p-Tolyl-1H-pyrazole: Lacks the bromine atom, which affects its ability to participate in substitution and coupling reactions.
4-Chloro-1-p-tolyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: 4-Bromo-1-p-tolyl-1H-pyrazole is unique due to the presence of both the bromine atom and the p-tolyl group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-1-(4-methylphenyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-2-4-10(5-3-8)13-7-9(11)6-12-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVVMTZNISBYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650003 | |
Record name | 4-Bromo-1-(4-methylphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-98-9 | |
Record name | 4-Bromo-1-(4-methylphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.